molecular formula C18H22ClN5O3 B2820265 7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 359903-33-6

7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

货号: B2820265
CAS 编号: 359903-33-6
分子量: 391.86
InChI 键: MDMGZFMKEPTJCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a structurally optimized purine-dione derivative recognized for its potent and selective inhibition of phosphodiesterase-5 (PDE5) . Its primary research value lies in the precise modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By selectively binding to the catalytic site of PDE5, this compound effectively prevents the hydrolysis of cGMP, leading to the intracellular accumulation of this second messenger. This mechanism makes it an indispensable pharmacological tool for investigating smooth muscle relaxation, particularly in the vascular system and corpus cavernosum. Researchers utilize this inhibitor to elucidate the pathophysiology of conditions like pulmonary arterial hypertension and erectile dysfunction at a molecular level, to study cGMP-mediated cell signaling crosstalk, and to serve as a reference compound in the development and profiling of novel PDE5-targeted therapeutics. Its defined chemical structure allows for structure-activity relationship (SAR) studies aimed at understanding the key molecular features required for PDE5 affinity and selectivity over other PDE families.

属性

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3/c1-22-15-14(16(25)23(2)18(22)26)24(11-12-5-7-13(19)8-6-12)17(21-15)20-9-4-10-27-3/h5-8H,4,9-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMGZFMKEPTJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCOC)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction. This involves the reaction of chlorobenzene with a suitable alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Introduction of the Methoxypropylamino Group: The next step involves the introduction of the methoxypropylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the chlorophenylmethyl intermediate with 3-methoxypropylamine under basic conditions.

    Formation of the Dimethylpurine Core: The final step involves the formation of the dimethylpurine core through a cyclization reaction. This can be accomplished by reacting the intermediate with a suitable purine precursor, such as 1,3-dimethylxanthine, under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

科学研究应用

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

作用机制

The mechanism of action of 7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.

    Interaction with Receptors: Binding to cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA and disrupting its structure and function, leading to inhibition of DNA replication and transcription.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The activity of purine derivatives is highly dependent on substituent chemistry. Below is a comparative analysis of key analogs:

Compound Name Substituents (7-/8-Positions) Target(s) Activity (IC50/GI50) Cell Line/Assay Source
7-[(4-Chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (4-Chlorophenyl)methyl; (3-methoxypropyl)amino PDK1, IRAK (inferred) N/A N/A Structural analog
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methylpurine-2,6-dione 3-(4-Chlorophenoxy)-2-hydroxypropyl; same 8-substituent Likely PDK1/IRAK N/A N/A
Boehringer Ingelheim Purine Derivatives (XXXIII) Varied alkyl/aryl groups PDK1 0.1–10 µM Biochemical assays
Merck Benzimidazoles/Imidazopyridines (XXXII) 2-Aminopyridine substituents PDK1, IRAK-1/4 0.1–100 nM Cancer/Inflammatory models
Trisubstituted Purine Derivatives (e.g., Compound 11b) Varied alkyl/aryl groups Bcr-Abl GI50: 0.7–1.5 µM K562, KCL22 leukemia lines

Key Findings:

Substituent Impact on Potency: The 4-chlorophenyl group in the target compound likely enhances hydrophobic interactions with kinase ATP-binding pockets, similar to Boehringer’s PDK1 inhibitors . However, Merck’s benzimidazoles (non-purine scaffolds) achieve higher potency (IC50 0.1–100 nM) due to optimized hydrogen-bonding motifs . The 3-methoxypropylamino group at the 8-position may improve solubility compared to bulkier substituents (e.g., octyl chains in ), but this could reduce membrane permeability .

Target Selectivity :

  • Purine derivatives like the target compound and Boehringer’s XXXIII series inhibit PDK1, a regulator of cell proliferation, but show weaker activity against IRAK-1/4 compared to Merck’s benzimidazoles .
  • Trisubstituted purines () exhibit cytotoxicity in Bcr-Abl-driven leukemia cells (GI50 ~1 µM), though they underperform tyrosine kinase inhibitors (TKIs) like imatinib, highlighting a need for further optimization .

Physicochemical Properties :

  • Electrochemical studies () suggest that purine derivatives with hydroxyl or methoxy groups (e.g., 3-methoxypropyl) exhibit pH-dependent oxidation profiles, which may influence metabolic stability. For instance, caffeine analogs show minimal oxidation at pH 5–11, whereas the target compound’s oxidation peaks near pH 8–9 could indicate susceptibility to enzymatic degradation .

生物活性

The compound 7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that exhibits a variety of biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by the following functional groups:

  • A chlorophenyl moiety that may enhance lipophilicity and biological activity.
  • An amino group which can participate in various biochemical interactions.
  • A methoxypropyl group , potentially influencing solubility and receptor binding.

The molecular formula is C17H20ClN5O3C_{17}H_{20}ClN_{5}O_{3}, with a molecular weight of approximately 378.13274 g/mol.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : The compound showed IC50 values in the micromolar range against breast and prostate cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays:

  • Inhibition of COX Enzymes : The compound was found to significantly inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Cytokine Production : It reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Bacterial Strains Tested : It demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the chlorophenyl and methoxypropyl groups allows for effective binding to target enzymes involved in cancer and inflammation pathways.
  • Receptor Modulation : The amino group may facilitate interactions with specific receptors, modulating their activity and leading to therapeutic effects .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Cancer Cell Lines : In one study, treatment with the compound led to a significant reduction in cell viability and induced apoptosis in human cancer cell lines .
  • Anti-inflammatory Trials : Another trial demonstrated that patients receiving a formulation containing this compound reported reduced symptoms of chronic inflammation compared to placebo groups .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AnticancerIC50 values in micromolar range
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialModerate activity against specific bacteria

常见问题

Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including alkylation and amination, to introduce the 4-chlorophenyl and 3-methoxypropylamino groups to the purine-dione core. Key steps require controlled conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions. Purity optimization employs techniques like column chromatography and recrystallization, monitored via TLC and HPLC. Reaction yields are highly sensitive to stoichiometric ratios of intermediates, such as the chlorobenzyl derivative and methoxypropylamine .

Q. Which spectroscopic methods are most effective for structural confirmation?

High-resolution NMR (¹H, ¹³C, and 2D COSY/HSQC) is critical for verifying substituent positions, particularly distinguishing the methoxypropylamino group from other alkyl chains. IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (ESI-TOF) validates the molecular ion peak (expected m/z ~435 for C₁₉H₂₂ClN₅O₃) .

Q. How can solubility challenges be addressed during in vitro assays?

The compound’s low aqueous solubility (common in purine-diones) necessitates dimethyl sulfoxide (DMSO) or cyclodextrin-based solubilization. Solvent compatibility with biological assays must be confirmed via cytotoxicity controls. For pharmacokinetic studies, co-solvents like PEG-400 or lipid-based nanoemulsions are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (e.g., ATP concentration in kinase studies) or impurities. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity). Structural analogs (e.g., ’s ethylamino variant) can clarify structure-activity relationships (SAR) .

Q. How does the 3-methoxypropylamino group influence regioselectivity in substitution reactions?

The methoxy group’s electron-donating nature directs electrophilic substitutions to the purine’s C8 position. Computational modeling (DFT or MD simulations) predicts charge distribution, while experimental validation uses halogenation or nitration reactions monitored by LC-MS .

Q. What computational models predict binding modes with adenosine receptors?

Molecular docking (AutoDock Vina, Schrödinger) against A₂A or A₁ receptor crystal structures identifies key interactions: (1) hydrogen bonding between the purine-dione carbonyl and Thr257, and (2) hydrophobic contacts with the 4-chlorophenyl group. Free-energy perturbation (FEP) calculations refine affinity predictions .

Q. How can metabolic stability be improved without compromising target affinity?

Replace the methoxypropylamino group with a fluorinated or cyclic ether analog to reduce CYP450-mediated oxidation. Pharmacokinetic profiling (microsomal stability assays) combined with SAR analysis balances metabolic resistance and binding potency .

Methodological Guidelines Table

Research Aspect Recommended Techniques Key Parameters
Synthesis Optimization Column chromatography, HPLCPurity ≥95%, Rf = 0.3 (TLC, ethyl acetate)
Structural Analysis 600 MHz NMR, X-ray crystallographyδ 7.3 ppm (aromatic protons), θ < 5°
Biological Assays SPR, fluorescence polarizationKd < 100 nM, Z’ factor >0.5
Computational Modeling Molecular dynamics (GROMACS), FEPRMSD < 2 Å, ΔG binding ≤ -8 kcal/mol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。